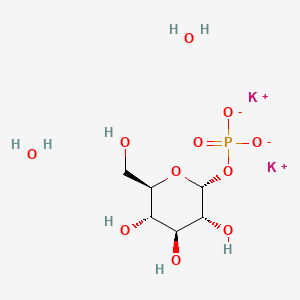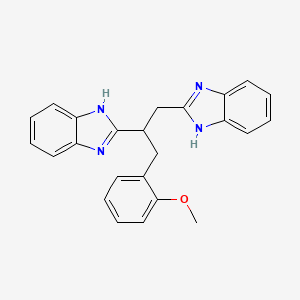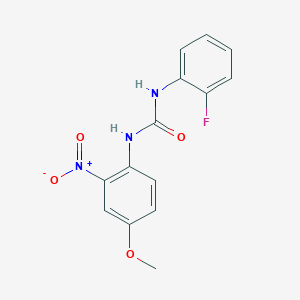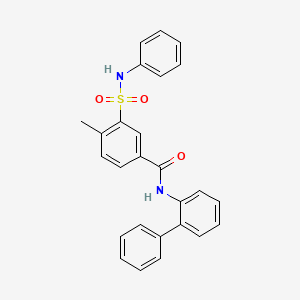
2-(2-Pyrenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-pyrenyl)acetonitrile is a member of pyrenes.
Aplicaciones Científicas De Investigación
1. Fluorescent Sensing of Metal Ions
2-(2-Pyrenyl)acetonitrile and its derivatives have been extensively studied for their ability to detect metal ions. For instance, pyrenyl-based probes can selectively sense Cu2+ and Hg2+ in aqueous environments through changes in fluorescence and color (Martínez et al., 2006); (Cao et al., 2013). This selective sensing is crucial for environmental monitoring and industrial applications.
2. Photochemical Surface Modification
Pyrenyl compounds, similar to 2-(2-Pyrenyl)acetonitrile, have been used in photochemical surface modification. For example, poly(2-hydroxyethyl methacrylate) films have been modified with pyrenyl groups, demonstrating potential applications in microfabrication and the development of photo-functional materials (Ichinose et al., 1990).
3. Development of Photoinitiators
Triaryl(1-pyrenyl)bismuthonium salts, related to the pyrenyl family, have shown efficiency as photoinitiators for cationic polymerization of certain chemicals. This application is significant in the field of polymer chemistry and material sciences (Matano et al., 2008).
4. Study of Electron Transfer Dynamics
Studies involving 2-(2-Pyrenyl)acetonitrile derivatives have contributed to understanding the photoinduced electron transfer mechanisms. These insights are essential for developing advanced materials and understanding fundamental chemical processes (Nakatani et al., 1988).
5. Intramolecular Energy Transfer Studies
Compounds in the pyrenyl family have been used to study intramolecular energy transfer, which is pivotal in the design of efficient light-harvesting systems and photonic devices (Indelli et al., 2003).
Propiedades
Nombre del producto |
2-(2-Pyrenyl)acetonitrile |
|---|---|
Fórmula molecular |
C18H11N |
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
2-pyren-2-ylacetonitrile |
InChI |
InChI=1S/C18H11N/c19-9-8-12-10-15-6-4-13-2-1-3-14-5-7-16(11-12)18(15)17(13)14/h1-7,10-11H,8H2 |
Clave InChI |
AXTONQSVCXAXGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CC#N)C=C2 |
Solubilidad |
0.5 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B1224811.png)
![(4E)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B1224812.png)
![N-[3-[2-(1-cyclohexenyl)ethylamino]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1224813.png)
![2-(2-Furanylmethylamino)benzoic acid [2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] ester](/img/structure/B1224815.png)
![1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone](/img/structure/B1224817.png)
![4-[[3-[[(4-Nitrophenyl)-oxomethyl]amino]-1-oxopropyl]amino]benzoic acid ethyl ester](/img/structure/B1224818.png)

![N-[(2-chloro-6-phenoxyphenyl)methyl]benzenesulfonamide](/img/structure/B1224824.png)

![4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1224828.png)

![5-Ethyl-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224831.png)

![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1224835.png)